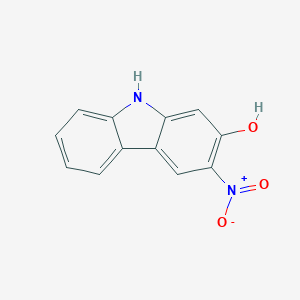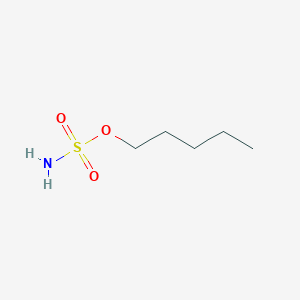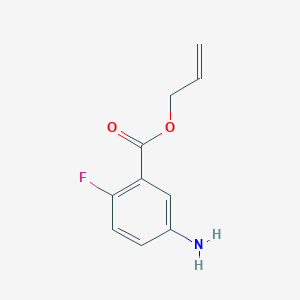
Allyl 5-amino-2-fluorobenzoate
Descripción general
Descripción
Allyl 5-amino-2-fluorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is a derivative of benzoic acid and is synthesized using various methods.
Aplicaciones Científicas De Investigación
Allyl 5-amino-2-fluorobenzoate has various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is used as a building block for the synthesis of various bioactive compounds such as inhibitors of protein kinases and proteases. It has also been shown to exhibit antitumor activity in vitro, making it a potential candidate for the development of anticancer drugs.
In addition to medicinal chemistry, allyl 5-amino-2-fluorobenzoate has also found applications in material science. It has been used as a monomer for the synthesis of polymers with various properties such as hydrophilicity and biocompatibility. These polymers have potential applications in drug delivery and tissue engineering.
Mecanismo De Acción
The mechanism of action of allyl 5-amino-2-fluorobenzoate is not well understood. However, it is believed to act by inhibiting the activity of enzymes such as protein kinases and proteases, which are involved in various cellular processes such as cell signaling and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Allyl 5-amino-2-fluorobenzoate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent. It has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of allyl 5-amino-2-fluorobenzoate is its ease of synthesis using simple and readily available starting materials. It also exhibits good stability under various conditions, making it suitable for use in various lab experiments.
However, one of the limitations of allyl 5-amino-2-fluorobenzoate is its limited solubility in water, which can make it challenging to work with in aqueous environments. It also exhibits low bioavailability, which can limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on allyl 5-amino-2-fluorobenzoate. One potential direction is to explore its potential as an anticancer agent in vivo. Another direction is to investigate its potential as a material for the development of drug delivery systems and tissue engineering scaffolds. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for therapeutic use.
Conclusion:
Allyl 5-amino-2-fluorobenzoate is a chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and drug discovery. Its ease of synthesis and stability make it suitable for use in various lab experiments. Future research on this compound can lead to the development of new therapeutic agents and materials with potential applications in various industries.
Propiedades
Número CAS |
153774-34-6 |
|---|---|
Nombre del producto |
Allyl 5-amino-2-fluorobenzoate |
Fórmula molecular |
C10H10FNO2 |
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
prop-2-enyl 5-amino-2-fluorobenzoate |
InChI |
InChI=1S/C10H10FNO2/c1-2-5-14-10(13)8-6-7(12)3-4-9(8)11/h2-4,6H,1,5,12H2 |
Clave InChI |
KJUWTRBIALZZTB-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=C(C=CC(=C1)N)F |
SMILES canónico |
C=CCOC(=O)C1=C(C=CC(=C1)N)F |
Sinónimos |
Benzoic acid, 5-amino-2-fluoro-, 2-propenyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

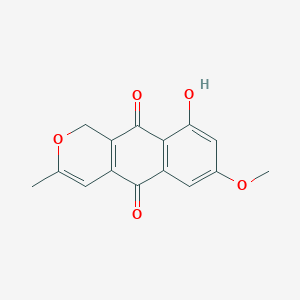
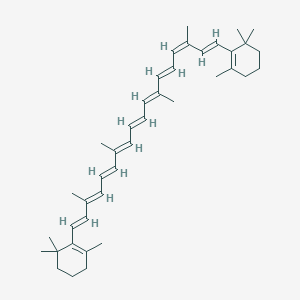
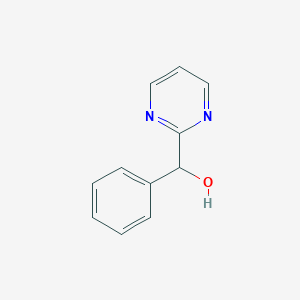
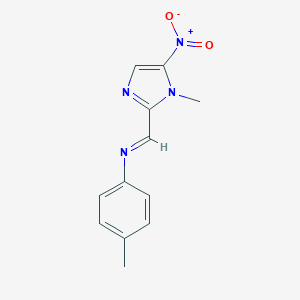
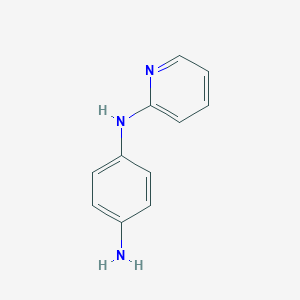
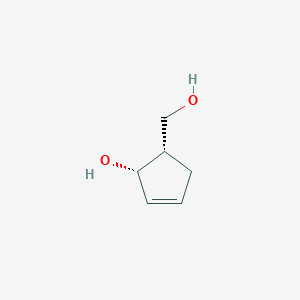
![6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B138975.png)
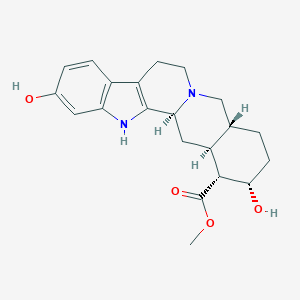
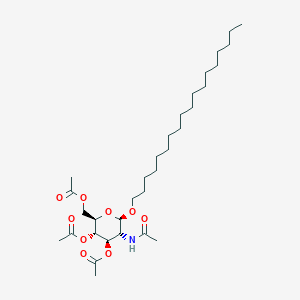
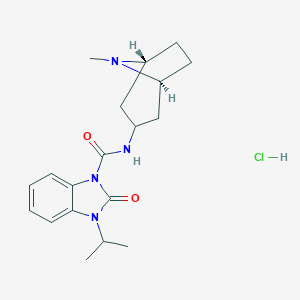
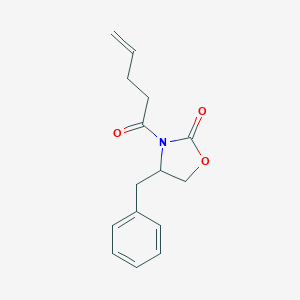
![5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B138993.png)
